2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid is a compound that combines an indole moiety with a phenylpropanoic acid framework. This unique structure contributes to its potential biological activities. The molecular formula of this compound is C16H16N2O2, and it has a molecular weight of approximately 312.33 g/mol. It is also known by various synonyms, including (1H-Indole-3-carbonyl)-L-phenylalanine and (2S)-2-[(1H-indol-3-yl)formamido]-3-phenylpropanoic acid.
This compound belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives, which are characterized by the presence of an indole ring linked to a carboxylic acid chain. More specifically, it falls under the subclass of indolyl derivatives, which are notable for their diverse biological activities, including anti-inflammatory and neuroprotective effects .
The synthesis of 2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid can be achieved through several methods, typically involving the reaction of indole derivatives with phenylpropanoic acid or its derivatives. One common approach includes:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the indole structure.
The molecular structure of 2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid features:
The detailed molecular structure can be represented in various formats, including SMILES and InChI notations, which facilitate computational modeling and analysis:
C(C(=O)N[C@H]1=CNC2=C1C(=C(C=C2)C(=O)O)C(C)C)C(C)CInChI=1S/C16H16N2O2/c1-10(2)15(20)18-16(19)14-9-12(11(3)4)7-8-13(14)17/h7-9,10,15H,1-6H2,(H,18,19)/t15-/m0/s1The compound's structural attributes contribute significantly to its chemical reactivity and potential biological interactions.
The chemical reactivity of 2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid can be attributed to its functional groups:
These functional groups enable the compound to engage in various chemical transformations, making it versatile for synthetic applications in medicinal chemistry.
Preliminary studies suggest that 2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid may exhibit biological activities through several mechanisms:
The exact mechanisms are still under investigation, but initial data indicate promising therapeutic potentials.
Key physical and chemical properties of 2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid include:
| Property | Value |
|---|---|
| Molecular Weight | 312.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
These properties influence the compound's behavior in biological systems and its suitability for various applications .
The potential applications of 2-(1H-Indol-3-ylformamido)-3-phenylpropanoic acid are diverse:
Further research is required to fully explore its therapeutic potential and establish its efficacy in clinical settings.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9